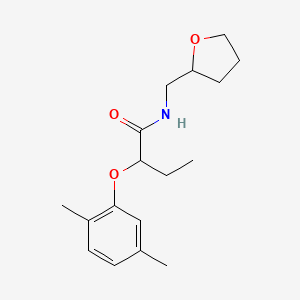![molecular formula C16H30N2O B5966070 2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966070.png)
2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as CYT387, and it has been found to have a wide range of potential applications in the field of medicine. In
Wirkmechanismus
The mechanism of action of 2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol involves the inhibition of the JAK2 protein. This protein is involved in the signaling pathways that regulate the growth and differentiation of cells. In patients with myelofibrosis, the JAK2 protein is often overactive, which can lead to the development of abnormal blood cells and the enlargement of the spleen. By inhibiting the activity of JAK2, CYT387 can help to reduce these symptoms and improve overall survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol have been extensively studied. In addition to its effects on the JAK2 protein, CYT387 has been found to have anti-inflammatory properties and can help to regulate the immune system. It has also been shown to have a positive effect on bone marrow function and can help to stimulate the production of healthy blood cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol in lab experiments is its specificity. This compound has a high affinity for the JAK2 protein, which means that it can be used to selectively inhibit this protein without affecting other signaling pathways. However, one of the limitations of using CYT387 in lab experiments is its low solubility. This can make it difficult to administer the compound in high doses, which may be necessary for certain experiments.
Zukünftige Richtungen
There are many potential future directions for the research and development of 2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol. One area of research is the development of new derivatives of this compound that may have improved solubility and bioavailability. Another area of research is the exploration of the potential applications of CYT387 in other types of cancer and inflammatory diseases. Additionally, there is ongoing research into the mechanism of action of this compound and its effects on the immune system and bone marrow function.
Conclusion
2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol is a chemical compound that has shown great promise in the field of medicine. Its ability to selectively inhibit the JAK2 protein has made it a promising candidate for the treatment of myelofibrosis, and there is ongoing research into its potential applications in other diseases. While there are limitations to using CYT387 in lab experiments, its specificity and potential benefits make it an important area of research for the future.
Synthesemethoden
The synthesis method for 2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol involves the reaction of 1-cyclohexyl-4-(cyclopropylmethyl)piperazine with ethylene oxide. This reaction produces the desired compound, which can then be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol has been found to have a wide range of potential applications in the field of medicine. One of the most promising applications is in the treatment of myelofibrosis, a rare type of blood cancer. CYT387 has been shown to inhibit the activity of the JAK2 protein, which is often overactive in patients with myelofibrosis. This inhibition can lead to a reduction in the size of the spleen, an improvement in symptoms, and an increase in overall survival.
Eigenschaften
IUPAC Name |
2-[1-cyclohexyl-4-(cyclopropylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c19-11-8-16-13-17(12-14-6-7-14)9-10-18(16)15-4-2-1-3-5-15/h14-16,19H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPNHQTGPIWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5965997.png)
![5-fluoro-2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5966003.png)

![1-allyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5966012.png)
![N-benzyl-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B5966016.png)
![3-(4-fluorophenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B5966021.png)
![4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5966028.png)
![2-butyryl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966035.png)
![3-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5966043.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5966063.png)
![(4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5966068.png)

![N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide](/img/structure/B5966077.png)
![2-bromo-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5966085.png)